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Compound of Interest

Compound Name: Cbz-Lys-Lys-PABA-AMC diTFA

Cat. No.: B15556619

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive
detection of trypsin-like protease activity. This substrate is a valuable tool in drug discovery and
biochemical research for screening enzyme inhibitors and characterizing enzyme kinetics. Its
structure incorporates a specific peptide sequence recognized by certain proteases, a p-
aminobenzoic acid (PABA) linker, and a fluorescent reporter molecule, 7-amino-4-
methylcoumarin (AMC). The cleavage of the amide bond between the peptide and the AMC
group by a protease results in a quantifiable increase in fluorescence, providing a direct
measure of enzymatic activity.

Chemical Structure and Properties

The chemical structure of Cbz-Lys-Lys-PABA-AMC consists of a dipeptide of lysine (Lys-Lys)
that is N-terminally protected by a carboxybenzyl (Cbz) group. This dipeptide is linked via its C-
terminus to p-aminobenzoic acid (PABA), which in turn is attached to the fluorescent reporter 7-
amino-4-methylcoumarin (AMC). The entire compound is supplied as a ditrifluoroacetate
(diTFA) salt.

While a definitive, publicly available diagram of the complete chemical structure is not readily
found, the connectivity can be inferred from its constituent parts: the carboxybenzyl group is
attached to the alpha-amino group of the first lysine, the two lysine residues are linked by a

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15556619?utm_src=pdf-interest
https://www.benchchem.com/product/b15556619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

standard peptide bond, the C-terminus of the second lysine is amidated to the amino group of
p-aminobenzoic acid, and the carboxyl group of PABA is amidated to the amino group of 7-
amino-4-methylcoumarin.

Physicochemical Properties

Property Value

CAS Number 1616957-48-2

Molecular Formula C42H48F6N6012
Molecular Weight 942.85 g/mol

Form Salt (ditrifluoroacetate)
Appearance Solid

Solubility Soluble in water and DMSO

Principle of Detection

The functionality of Cbz-Lys-Lys-PABA-AMC as a fluorogenic substrate is based on the
principle of fluorescence resonance energy transfer (FRET) quenching. In the intact molecule,
the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond
between the PABA linker and the AMC reporter by a protease with trypsin-like specificity
(cleaving after lysine residues), the AMC is released. The free AMC exhibits a significant
increase in fluorescence intensity, which can be monitored in real-time.

Fluorescence Properties of Free AMC

Parameter Wavelength (nm)
Excitation Maximum ~360-380
Emission Maximum ~440-460

Experimental Protocols
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While a specific, published protocol for Cbz-Lys-Lys-PABA-AMC diTFA is not readily
available, a general protocol for a protease assay using an AMC-based fluorogenic substrate
can be adapted. The following is a generalized methodology that should be optimized for the
specific enzyme and experimental conditions.

Materials:

Cbz-Lys-Lys-PABA-AMC diTFA

Protease of interest (e.g., trypsin, cathepsin B)

Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, with 100 mM NaCl and 10 mM CacCl2 for trypsin)

DMSO (for preparing stock solution)

96-well black microplate

Fluorescence microplate reader
Procedure:
o Reagent Preparation:

o Substrate Stock Solution: Prepare a 10 mM stock solution of Cbz-Lys-Lys-PABA-AMC
diTFA in DMSQO. Store in aliquots at -20°C, protected from light.

o Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final
concentration (e.g., 10-100 uM). The optimal concentration should be determined
empirically and is ideally close to the Michaelis constant (Km) of the enzyme for the
substrate.

o Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal
concentration will depend on the specific activity of the enzyme and should be determined
by titration to ensure a linear reaction rate.

e Assay Execution (96-well plate format):

o Add 50 pL of Assay Buffer to each well.
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[e]

For inhibitor screening, add 10 pL of the test compound or vehicle control.

o

Add 20 pL of the diluted enzyme solution to the appropriate wells. For a "no enzyme"
control, add 20 pL of Assay Buffer.

o

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.

[¢]

Initiate the reaction by adding 20 L of the working substrate solution to all wells. The final
volume in each well will be 100 pL.

e Fluorescence Measurement:

o Immediately place the microplate in a fluorescence plate reader pre-set to the assay
temperature.

o Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an
emission wavelength of 440-460 nm.

o For kinetic assays, record the fluorescence at regular intervals (e.g., every 1-2 minutes)
for a period of 30-60 minutes.

Data Analysis:

o Subtract the background fluorescence (from "no enzyme" control wells) from the
fluorescence readings of the experimental wells.

» Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

e The initial reaction velocity (Vo) can be determined from the slope of the linear portion of the
curve.

« If a standard curve for free AMC is generated, the rate of substrate cleavage can be
converted to molar units (e.g., moles/min).

Diagrams

Experimental Workflow for Protease Activity Assay
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Caption: General workflow for a fluorogenic protease assay.

Principle of Fluorogenic Substrate Cleavage
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Caption: Enzymatic cleavage of the fluorogenic substrate.

Applications in Research and Drug Development

Cbz-Lys-Lys-PABA-AMC diTFA is a versatile tool for:

e High-Throughput Screening (HTS): Its fluorogenic nature makes it suitable for HTS
campaigns to identify novel protease inhibitors.

o Enzyme Characterization: It can be used to determine the kinetic parameters (Km and kcat)
of proteases, providing insights into their catalytic efficiency and substrate specificity.

o Disease Research: This substrate can be employed to measure the activity of specific
proteases in biological samples, which is relevant for studying diseases where protease
dysregulation is implicated.

Conclusion

Cbz-Lys-Lys-PABA-AMC diTFA is a valuable fluorogenic substrate for the sensitive and
continuous measurement of trypsin-like protease activity. While specific protocols and kinetic
data for this particular substrate are not widely published, its structural components and the
general principles of AMC-based assays provide a solid foundation for its application in various
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research and drug development contexts. Researchers should perform appropriate
optimization experiments to tailor the assay conditions for their specific enzyme and
experimental goals.

« To cite this document: BenchChem. [In-Depth Technical Guide to Cbz-Lys-Lys-PABA-AMC
diTFA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556619#chz-lys-lys-paba-amc-ditfa-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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